2-Fluoro-4-(methylthio)benzaldehyde
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Overview
Description
2-Fluoro-4-(methylthio)benzaldehyde is an organic compound with the molecular formula C8H7FOS. It is a benzaldehyde derivative, characterized by the presence of a fluorine atom at the second position and a methylthio group at the fourth position on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(methylthio)benzaldehyde typically involves the introduction of the fluorine and methylthio groups onto a benzaldehyde precursor. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the benzene ring followed by the addition of a methylthio group. The reaction conditions often involve the use of reagents such as fluorinating agents and thiol compounds under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the precursor benzaldehyde is treated with fluorinating agents and methylthiol compounds. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(methylthio)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
Oxidation: 2-Fluoro-4-(methylthio)benzoic acid.
Reduction: 2-Fluoro-4-(methylthio)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-(methylthio)benzaldehyde is used in several scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(methylthio)benzaldehyde involves its interaction with various molecular targets. The fluorine atom and methylthio group can influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate biological pathways and result in specific biochemical effects .
Comparison with Similar Compounds
Similar Compounds
4-(Methylthio)benzaldehyde: Similar structure but lacks the fluorine atom.
2-Fluoro-4-(methylthio)benzoic acid: An oxidized form of 2-Fluoro-4-(methylthio)benzaldehyde.
2-Fluoro-4-(methylthio)benzyl alcohol: A reduced form of this compound
Uniqueness
This compound is unique due to the presence of both fluorine and methylthio groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Properties
IUPAC Name |
2-fluoro-4-methylsulfanylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FOS/c1-11-7-3-2-6(5-10)8(9)4-7/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLQTWGORARDOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)C=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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